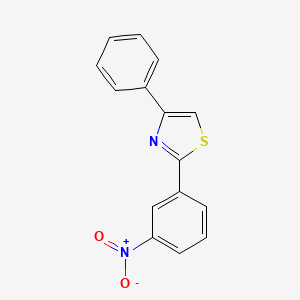

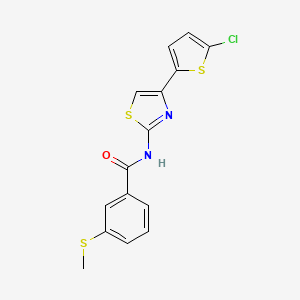

![molecular formula C18H18FNO4S B3017514 methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate CAS No. 1327168-11-5](/img/structure/B3017514.png)

methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate is a derivative of methyl acrylate, which is a commonly used monomer in the production of polymers. The compound features a sulfonyl group attached to a 4-ethylphenyl ring and an amino group linked to a 4-fluorophenyl ring. These substitutions on the acrylate backbone can potentially influence the physical, chemical, and photochromic properties of the resulting polymers.

Synthesis Analysis

The synthesis of related methylacrylate monomers has been demonstrated in the literature. For instance, monomers containing azobenzene groups with heterocyclic sulfonamide substituents were synthesized and used to prepare homopolymers and copolymers with photochromic properties . Although the specific synthesis of methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate is not detailed, similar synthetic routes could be employed, involving the formation of the sulfonyl and amino substituents on the acrylate backbone.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate has been studied using techniques such as single crystal X-ray diffraction . These studies reveal that noncovalent interactions, such as hydrogen bonding and π-π stacking, play a significant role in the stabilization of the molecular conformation and self-assembly processes. The presence of fluorine atoms can contribute to the formation of C-H⋯F hydrogen bonds, which are crucial in the supramolecular assembly of these compounds.

Chemical Reactions Analysis

The chemical reactivity of poly(methyl acrylate) derivatives can be modified through various reactions. For example, poly(methyl acrylate) can undergo metalation and α-substitution to introduce different functional groups, such as α-methyl carboxylate, α-methyl sulfone, or α-(2-hydroxyethyl sulfone) . These modifications can significantly alter the properties of the polymer, making it suitable for specialized applications. The introduction of sulfonyl and amino groups in methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate could similarly affect its reactivity and the properties of its polymers.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate are not provided, the properties of related compounds can be inferred. Polymers derived from methylacrylate monomers with azobenzene groups exhibit photochromic properties, which are characterized by reversible trans-cis isomerization upon exposure to light . The introduction of sulfonyl and amino substituents is likely to influence the optical properties, such as absorbance and refractive index, of the resulting polymers. Additionally, the presence of these groups could affect the thermal stability, solubility, and mechanical strength of the polymers.

科学的研究の応用

Supramolecular Assembly and Molecular Structure

Research has highlighted the use of similar compounds in supramolecular assembly processes. A study on a related compound, (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, demonstrated its application in forming a three-dimensional supramolecular network. This network is stabilized by hydrogen bonds and π⋯π stacking interactions, which play a crucial role in molecular conformation and self-assembly processes (Matos et al., 2016).

Hydrophobic Surface Coatings

Fluorinated acrylate emulsions, which may include compounds similar to methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate, have significant applications in creating hydrophobic surface coatings. These emulsions are particularly effective due to their low surface energy and excellent hydrophobicity, making them ideal for water repellent modifications (Yin et al., 2017).

Synthesis of Fluorinated Polymers

Compounds within this chemical category have been used in the synthesis of fluorinated polymers. These polymers, which contain short perfluorobutyl side chains, exhibit super wetting performance on various substrates and are potential candidates for replacing long-chain fluoroalkylated polymers in nonstick and self-cleaning applications (Jiang et al., 2016).

Photochromic Properties in Polymers

Methylacrylate polymers containing azobenzene groups, related to the compound of interest, show promising photochromic properties. These properties are exhibited through trans-cis isomerization of side chain azobenzene fragments under illumination, useful in materials that change color in response to light (Ortyl et al., 2002).

特性

IUPAC Name |

methyl (Z)-2-(4-ethylphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO4S/c1-3-13-4-10-16(11-5-13)25(22,23)17(18(21)24-2)12-20-15-8-6-14(19)7-9-15/h4-12,20H,3H2,1-2H3/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJVKSIQDBJDLP-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)F)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-2-[(4-ethylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Thiomorpholin-4-yl)phenyl]methanamine](/img/structure/B3017432.png)

![4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3017433.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3017435.png)

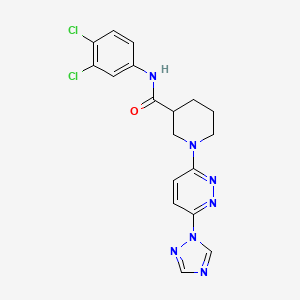

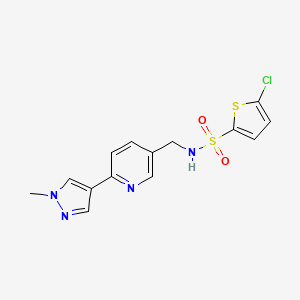

![2-{7-[(4-chlorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetic acid](/img/structure/B3017436.png)

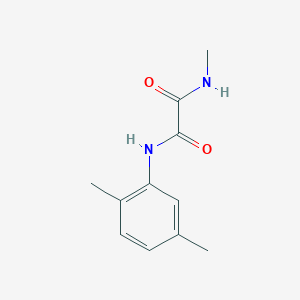

![3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B3017439.png)

![N-[3-[(3,4-dimethylbenzoyl)amino]naphthalen-2-yl]-3,4-dimethylbenzamide](/img/structure/B3017443.png)

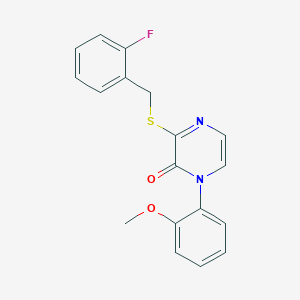

![N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3017446.png)

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carbonitrile](/img/structure/B3017452.png)